LogP Comparison: Trifluoroacetyl Modification Shifts Lipophilicity by +0.74 Log Units Relative to Parent 7-Azabicyclo[4.1.0]heptane
N-Trifluoroacetylation of the parent 7-azabicyclo[4.1.0]heptane scaffold increases the computed LogP from 0.90 (XLogP3 for parent amine, CAS 286-18-0) to 1.64 (target compound, CAS 496941-74-3), representing a ΔLogP of +0.74 [1]. This shift moves the compound from the lower end of the optimal oral drug-likeness range (LogP 0–3) toward the mid-range, where passive membrane permeability is maximized while aqueous solubility remains adequate [2]. The absolute LogP value of 1.64 also contrasts with the excessively lipophilic 7,7-dichlorobicyclo[4.1.0]heptane (LogP = 3.2), placing the target compound 1.56 log units lower and thus within a more favorable drug-like property space . The PSA of 20.08 Ų remains well below the 60–70 Ų threshold associated with reduced blood-brain barrier permeability, suggesting the compound retains potential for CNS penetration when incorporated into larger pharmacophores .
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.64 (computed); PSA = 20.08 Ų; MW = 193.17 g/mol |
| Comparator Or Baseline | Parent 7-azabicyclo[4.1.0]heptane (CAS 286-18-0): XLogP3 = 0.90, TPSA = 21.94 Ų, MW = 97.16 g/mol; 7,7-Dichlorobicyclo[4.1.0]heptane: LogP = 3.2 |
| Quantified Difference | ΔLogP = +0.74 vs. parent amine; ΔLogP = −1.56 vs. 7,7-dichloro analog |
| Conditions | All LogP values are computationally predicted (XLogP3/ACD/LogP methods). Experimental logP values are not available for the target compound. |
Why This Matters
The +0.74 LogP shift conferred by the trifluoroacetyl group places the compound in a more favorable lipophilicity window for membrane permeability relative to the parent amine, while avoiding the excessive lipophilicity (LogP >3) of non-nitrogenous bicyclic analogs that can lead to poor solubility and promiscuous binding.
- [1] AngeneChemical. 7-Azabicyclo[4.1.0]heptane (CAS 286-18-0). XLogP3: 0.9; MW: 97.161 g/mol. View Source
- [2] Hughes JD, Blagg J, Price DA, et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg Med Chem Lett. 2008;18(17):4872-4875. doi:10.1016/j.bmcl.2008.07.071. (Referenced via class-level inference for LogP/PSA drug-likeness thresholds). View Source
